molecular formula C15H24O2 B14400693 3-(Nonyloxy)phenol CAS No. 86571-17-7

3-(Nonyloxy)phenol

Cat. No.: B14400693
CAS No.: 86571-17-7
M. Wt: 236.35 g/mol
InChI Key: ALSGLTSTBIXVFM-UHFFFAOYSA-N
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Description

3-(Nonyloxy)phenol is an organic compound belonging to the class of phenols, characterized by a phenolic hydroxyl group attached to an aromatic ring. The nonyloxy group, a nine-carbon alkyl chain attached via an oxygen atom, imparts unique properties to this compound. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Nonyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of phenol with nonyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(Nonyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for phenolic compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like chromic acid or potassium permanganate are used.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed:

Scientific Research Applications

3-(Nonyloxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Nonyloxy)phenol involves its interaction with molecular targets through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The nonyloxy chain enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals .

Comparison with Similar Compounds

    4-Hexylresorcinol: Another phenolic compound with a hexyl group, known for its antiseptic properties.

    2,4-Dichlorophenol: A chlorinated phenol used in the synthesis of herbicides and disinfectants.

    Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins.

Uniqueness: 3-(Nonyloxy)phenol stands out due to its long nonyloxy chain, which imparts unique lipophilic properties, enhancing its interaction with lipid membranes and potentially increasing its efficacy in certain applications .

Properties

CAS No.

86571-17-7

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

3-nonoxyphenol

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-12-17-15-11-9-10-14(16)13-15/h9-11,13,16H,2-8,12H2,1H3

InChI Key

ALSGLTSTBIXVFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC(=C1)O

Origin of Product

United States

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